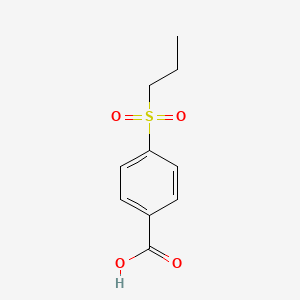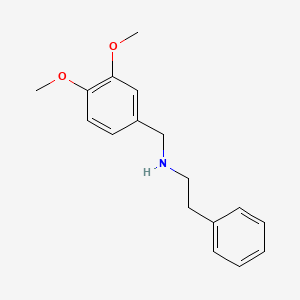
3',5'-Dichloro-2-morpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',5'-Dichloro-2-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17Cl2NO2 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemical Properties and Applications
Benzophenone (BP) photophores, including derivatives like 3',5'-Dichloro-2-morpholinomethyl benzophenone, exhibit unique photochemical properties. These properties are harnessed in various scientific applications such as ligand-protein interaction mapping, proteome profiling, bioconjugation, and surface grafting. BP's ability to form a biradicaloid triplet state upon excitation and subsequently create stable covalent bonds is particularly useful in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).
Environmental Transformations and Stability
Studies have investigated the transformation of benzophenone derivatives in the environment, particularly in chlorinated water. The research found the formation of different chlorinated products, including 3',5'-dichloro derivatives, and examined their stability and toxicity. This is crucial for understanding the environmental impact of such compounds in waters, including swimming pools and natural bodies of water (Zhuang et al., 2013).
Photocatalytic Applications
Benzophenone derivatives have been investigated for their use in photocatalysis. For instance, research on the photocatalytic degradation of BP3 using titanium dioxide particles demonstrated significant degradation under certain conditions, suggesting potential applications in water treatment processes. By-products of the degradation process were identified, and a degradation route was proposed, highlighting the utility of photocatalysis with TiO2 for removing BP3 from water (Zúñiga-Benítez et al., 2016).
Solid Phase Extraction and Preconcentration
Benzophenone derivatives are also useful in solid phase extraction methods. A study described the use of 5,7-dichloroquinoline-8-ol modified benzophenone for the preconcentration of thorium. This application is significant in analytical chemistry, especially for the estimation of thorium content in various solutions (Preetha et al., 2002).
Polymer Synthesis Applications
Benzophenone derivatives have been used in the synthesis of polymers. For example, poly(2,5-benzophenone) derivatives were synthesized through nickel-catalyzed coupling polymerization of dichloro-substituted benzophenones. These polymers showed high thermal stability and were examined for their potential in applications like proton exchange membranes (Ghassemi & Mcgrath, 2004).
特性
IUPAC Name |
(3,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVGFNBNNDWPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643561 |
Source


|
| Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-09-2 |
Source


|
| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)

![N-[(4-tert-butylphenyl)methyl]cyclopropanamine](/img/structure/B1360367.png)







